1-(4-Bromophenyl)-3-(furan-2-ylmethyl)urea
Description
1-(4-Bromophenyl)-3-(furan-2-ylmethyl)urea is a urea derivative characterized by a 4-bromophenyl group and a furan-2-ylmethyl substituent. Urea-based compounds are widely studied for their bioactivity, particularly in oncology and antimicrobial applications. This compound’s structure combines electron-withdrawing (bromine) and heterocyclic (furan) moieties, which are known to influence pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMKXNMMUOELHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286430 | |
| Record name | 1-(4-bromophenyl)-3-(furan-2-ylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6297-91-2 | |
| Record name | NSC45744 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-bromophenyl)-3-(furan-2-ylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BROMOPHENYL)-3-FURFURYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(furan-2-ylmethyl)urea typically involves the reaction of 4-bromoaniline with furan-2-carboxaldehyde to form an intermediate Schiff base, which is then treated with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group in the bromophenyl moiety can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 4-Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it versatile in creating derivatives with tailored properties. The synthetic pathway typically involves the reaction of 4-bromoaniline with furan-2-carboxaldehyde, forming an intermediate Schiff base that is subsequently treated with isocyanates.
Biological Applications
Enzyme Inhibition Studies
Research has indicated that 1-(4-Bromophenyl)-3-(furan-2-ylmethyl)urea may act as an enzyme inhibitor. For instance, studies have explored its potential to inhibit urease activity, which is significant in the context of treating conditions like kidney stones and certain gastric disorders. In vitro assays demonstrated its efficacy in reducing urease activity, with specific concentrations yielding measurable decreases in ammonia production .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer), with IC50 values comparable to established anticancer agents . The mechanism involves inducing cell cycle arrest and downregulating cyclin-dependent kinases (CDK4 and CDK6), which are critical for cell division .
Medicinal Chemistry
Therapeutic Potential
Investigations into the therapeutic properties of this compound have highlighted its anti-inflammatory and anticancer activities. The compound's ability to modulate specific receptors or enzymes positions it as a candidate for drug development targeting various diseases .
Material Science
Development of New Materials
In industrial applications, this compound is utilized in the development of new materials, such as polymers or coatings with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Case Study 1: Urease Inhibition
A study conducted on jack bean urease demonstrated that this compound effectively inhibited enzyme activity at concentrations as low as 0.5 mM. The methodology involved incubating the enzyme with varying concentrations of the compound and measuring ammonia production as a marker for urease activity .
Case Study 2: Antitumor Activity
In vitro tests on A549 lung cancer cells revealed that treatment with the compound resulted in significant cell death and reduced proliferation rates. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in tumor growth regulation .
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(furan-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Bioactivity
Table 1: Structural and Bioactivity Comparison of Urea Derivatives
Key Findings :
- Anticancer Activity: Compound 7c (dioxoisoindolinyl urea) demonstrated moderate EGFR inhibition (IC50: 42.91 nM), outperforming thalidomide in melanoma and renal cancers . The furan-2-ylmethyl group in the target compound may enhance solubility or target binding compared to bulkier substituents.
- Antimicrobial Activity: Thiourea analogs (e.g., 8b) and carbamoylguanidino derivatives highlight the role of the furan group in microbial targeting, though urea vs. thiourea differences affect potency .
- Structural Flexibility : The furan ring’s electron-rich nature may improve interactions with biological targets compared to phenyl or chlorophenyl groups .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Findings :
Target-Specific Performance
EGFR Inhibition :
- Compound 7c showed a docking score of −7.558 kcal/mol against EGFR, with H-bond interactions at Lys745 . The target compound’s furan group may similarly engage in π-π stacking or polar interactions.
- In contrast, 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea adopts a trans conformation around the C=O bond, which may influence binding to kinase targets .
Antioxidant Activity :
- Methoxy-substituted ureas (e.g., 7d, 7f) exhibit superior antioxidant activity (IC50: ~15–16 µM), whereas bromo or furan substituents prioritize anticancer over antioxidant effects .
Biological Activity
1-(4-Bromophenyl)-3-(furan-2-ylmethyl)urea is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a urea functional group bonded to a furan ring and a bromophenyl group. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets. Its structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Common targets include:
- Kinases : Involved in signal transduction.
- Proteases : Enzymes that break down proteins.
- G-protein coupled receptors (GPCRs) : Play a crucial role in cellular communication.
Biological Activity and Applications
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of urea compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against pathogens, including Mycobacterium tuberculosis. In vitro studies revealed that certain N-aryl urea derivatives, including this compound, exhibit inhibitory effects on mycobacterial hydrolases .
- Anti-inflammatory Effects : The potential for anti-inflammatory activity has been explored, with some studies indicating that urea derivatives can modulate inflammatory pathways .
Case Studies
- Anticancer Studies :
- Antimicrobial Evaluation :
Comparative Analysis with Similar Compounds
The following table compares the biological activities of this compound with structurally similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea | Low | Moderate | High |
| 1-(4-Nitrophenyl)-3-(furan-2-ylmethyl)urea | High | Low | Low |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(4-Bromophenyl)-3-(furan-2-ylmethyl)urea, and how can statistical experimental design improve yield reproducibility?
- Methodological Answer : Utilize factorial design (e.g., full or fractional factorial) to systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reactants. For example, a 2³ factorial design can identify interactions between variables and optimize conditions for maximum yield . Statistical tools like ANOVA can resolve discrepancies in yield data caused by uncontrolled variables (e.g., moisture sensitivity of intermediates) .
Q. How can researchers characterize the crystallinity and purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : X-ray crystallography (as demonstrated for structurally similar ureas in ) is critical for confirming molecular conformation and crystallinity. Pair this with HPLC (≥95% purity threshold) and NMR spectroscopy to detect impurities. For hygroscopic or amorphous samples, dynamic vapor sorption (DVS) can assess stability under varying humidity .
Q. What safety protocols are recommended for handling this compound during laboratory synthesis?
- Methodological Answer : Refer to GHS-compliant safety data sheets (SDS) for analogous arylurea compounds (e.g., [(3-chlorophenyl)-phenylmethyl]urea in ). Key precautions include:
- Use of fume hoods and PPE (nitrile gloves, lab coats).
- Neutralization protocols for spills (e.g., sodium bicarbonate for acidic byproducts).
- Storage in anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer : Implement reaction path search algorithms (e.g., artificial force-induced reaction method) to model transition states and intermediates. For example, density functional theory (DFT) at the B3LYP/6-31G* level can calculate activation energies for urea bond cleavage or electrophilic substitution at the bromophenyl group . Validate predictions with kinetic isotope effect (KIE) studies .
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Conduct meta-analysis of dose-response curves using standardized protocols (e.g., IC₅₀ normalization). For instance, discrepancies in enzyme inhibition assays may arise from solvent-DMSO interactions or redox interference. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. How can researchers design in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound while addressing metabolic instability?
- Methodological Answer : Use deuterium isotope labeling at metabolically labile sites (e.g., furan methyl group) to track metabolites via LC-MS. Employ cassette dosing in rodent models to assess bioavailability and CYP450-mediated clearance. For tissue distribution, autoradiography with ¹⁴C-labeled analogs provides spatial resolution .
Q. What mechanistic insights can be gained from studying the supramolecular interactions of this compound in host-guest systems?
- Methodological Answer : Use NMR titration or isothermal titration calorimetry (ITC) to quantify binding constants with macrocyclic hosts (e.g., cucurbiturils). Computational docking (AutoDock Vina) can model π-π stacking between the bromophenyl group and host cavities, guiding rational design of drug delivery systems .
Data Analysis and Validation
Q. How should researchers statistically validate the reproducibility of biological activity data for this compound?
- Methodological Answer : Apply the Grubbs’ test to identify outliers in triplicate assays. Use inter-laboratory studies (ILS) with harmonized protocols to assess reproducibility. For time-dependent activity decay, mixed-effects models account for batch-to-batch variability .
Q. What advanced spectroscopic techniques can elucidate electronic effects of the bromophenyl substituent on the urea scaffold?
- Methodological Answer : Ultrafast transient absorption spectroscopy tracks charge transfer dynamics in excited states. Compare with Hammett σₚ constants for bromine to correlate substituent effects with reactivity. Solid-state NMR (¹³C CP/MAS) reveals conformational rigidity influenced by halogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
